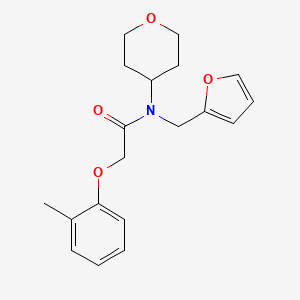

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide

Description

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group, a tetrahydro-2H-pyran-4-yl (THP) moiety, and an o-tolyloxy substituent. This compound is structurally designed to combine lipophilic (tetrahydro-2H-pyran) and aromatic (furan, o-tolyl) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIUEJDPEYZUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.

Synthesis of the tetrahydro-2H-pyran-4-yl intermediate: This involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.

Coupling of intermediates: The furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The acetamide group can be reduced to form corresponding amines.

Substitution: The o-tolyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings, along with the o-tolyloxy group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Key Findings and Implications

- Structural Flexibility : The THP and furan-methyl groups in the target compound balance lipophilicity and aromaticity, whereas piperidine analogues (e.g., ) may exhibit altered binding kinetics due to increased basicity.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce solubility.

Biological Activity

N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3, with a molecular weight of approximately 345.4 g/mol. The compound features a furan moiety, a tetrahydropyran ring, and an o-tolyloxy group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets can include:

- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptors : Interaction with specific receptors could lead to downstream signaling effects impacting cellular functions.

- Proteins : Binding to proteins may alter their activity or stability, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity, which may be linked to the compound's structural features.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Activity

Preliminary studies have explored the potential antitumor effects of this compound. In various cancer cell lines, including breast and colon cancer models, this compound showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT29 (Colon Cancer) | 20 |

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, the compound has demonstrated anti-inflammatory properties in preclinical models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various derivatives of acetamides, including this compound. The results highlighted its effectiveness against resistant bacterial strains and suggested further exploration for potential therapeutic applications .

- Antitumor Mechanism Investigation : In a research article from Cancer Research, the mechanism by which this compound inhibits tumor growth was investigated. The study revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Activity Assessment : A recent publication in Pharmacology Reports examined the anti-inflammatory effects of this compound in animal models. The findings indicated a significant reduction in inflammation markers, supporting its potential use in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of structurally related acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., KOH) can introduce furan or pyran moieties via alkylation or nucleophilic displacement .

- Reduction steps (e.g., iron powder in acidic media) may be required to convert nitro intermediates to amines, as seen in similar acetamide syntheses .

- Condensation reactions with α-chloroacetamides or cyanoacetic acid derivatives, using catalysts like DCC or EDCI, are critical for forming the acetamide backbone .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield in condensation steps .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Use H and C NMR to confirm substituent integration (e.g., furan, tetrahydro-2H-pyran, and o-tolyloxy groups). Compare chemical shifts with PubChem data for analogous acetamides .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the acetamide carbonyl), as demonstrated for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers design experiments to evaluate the anti-exudative or anti-inflammatory activity of this compound?

Methodological Answer:

- In Vivo Models : Use carrageenan-induced paw edema in rats (dose range: 10–100 mg/kg) to assess anti-exudative effects. Monitor edema volume and inflammatory markers (e.g., TNF-α) .

- In Vitro Assays : Test COX-2 inhibition in macrophage cells (e.g., RAW 264.7) using ELISA kits. Compare potency with reference drugs like indomethacin.

- Structure-Activity Relationship (SAR) : Modify the o-tolyloxy or furan groups to evaluate their role in activity. Analogous studies on sulfanyl-acetamides show substituent-dependent efficacy .

Advanced: How should discrepancies in biological activity data between studies be addressed?

Methodological Answer:

Contradictions may arise from:

- Purity and Isomerism : Verify compound purity (>95%) via HPLC and check for stereoisomers (e.g., diastereomers in tetrahydro-2H-pyran substituents) using chiral columns .

- Experimental Variability : Standardize animal models (e.g., rat strain, age) and cell culture conditions (e.g., serum concentration).

- Solubility Effects : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in assays .

Advanced: What computational methods are suitable for predicting the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or histamine receptors. Validate with crystallographic data from PubChem .

- QSAR Modeling : Train models on datasets of acetamide derivatives to correlate substituent electronegativity or steric effects with activity .

- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories) for the tetrahydro-2H-pyran moiety in lipid bilayers to assess membrane permeability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential volatility of o-tolyloxy intermediates.

- Waste Disposal : Neutralize acidic or basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Advanced: How can researchers resolve challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to improve scalability vs. iron powder .

- Flow Chemistry : Implement continuous flow systems for condensation reactions to enhance reproducibility .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.